molecular formula C23H41ClN2O2 B14455002 N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride CAS No. 75730-19-7

N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride

Cat. No.: B14455002
CAS No.: 75730-19-7
M. Wt: 413.0 g/mol
InChI Key: FIKCGWPWAZGDHG-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is a chemical compound known for its unique structure and properties It is composed of a tetradecan-1-aminium chloride backbone with a 4-nitrophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride typically involves the reaction of tetradecan-1-amine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride

    Reduction: N,N-Dimethyl-N-[(4-nitrosophenyl)methyl]tetradecan-1-aminium chloride

    Substitution: Compounds with different functional groups replacing the benzyl group

Scientific Research Applications

N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The compound may also disrupt cellular processes by interfering with membrane integrity or enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-nitrosoaniline
  • N,N-Dimethyl-4-nitroaniline
  • N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride

Uniqueness

N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is unique due to its specific structure, which combines a long alkyl chain with a nitrophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

75730-19-7

Molecular Formula

C23H41ClN2O2

Molecular Weight

413.0 g/mol

IUPAC Name

dimethyl-[(4-nitrophenyl)methyl]-tetradecylazanium;chloride

InChI

InChI=1S/C23H41N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-25(2,3)21-22-16-18-23(19-17-22)24(26)27;/h16-19H,4-15,20-21H2,1-3H3;1H/q+1;/p-1

InChI Key

FIKCGWPWAZGDHG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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